1-(3-Acetyl-5-bromophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120173-42-4 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-(3-acetyl-5-bromophenyl)ethanone |
InChI |
InChI=1S/C10H9BrO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |
InChI Key |
NADWSIVMXBJLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(=O)C |
Origin of Product |
United States |
Mechanistic and Kinetic Investigations of 1 3 Acetyl 5 Bromophenyl Ethanone Reactivity
Reaction Pathways Involving the Bromine Substituent
The bromine atom on the aromatic ring of 1-(3-acetyl-5-bromophenyl)ethanone serves as a versatile handle for a variety of synthetic transformations. Its reactivity is influenced by the two deactivating, meta-directing acetyl groups.
Halogen Exchange Reactions and Regioselectivity
Halogen exchange reactions, such as the Finkelstein reaction, offer a route to modify the aryl halide. While typically more common for alkyl halides, under specific conditions, particularly with the use of copper or other transition metal catalysts, aryl bromides can be converted to other aryl halides (chlorides, iodides, or fluorides). The regioselectivity of this exchange is fixed at the C-5 position, as this is the location of the bromine atom. The kinetics of such a reaction would be influenced by the choice of catalyst, solvent, and the nature of the incoming halide.
Nucleophilic Aromatic Substitution (SNAr) Dynamics
Nucleophilic aromatic substitution (SNAr) on an aryl halide is a well-established reaction class. For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In this compound, the two acetyl groups are electron-withdrawing but are situated meta to the bromine atom.
The general mechanism for SNAr involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. The presence of electron-withdrawing groups ortho and para to the leaving group helps to stabilize the negative charge of the Meisenheimer complex through resonance.
Given that the acetyl groups in this compound are meta to the bromine, they provide less stabilization for the Meisenheimer intermediate compared to ortho or para substitution. Consequently, SNAr reactions on this substrate are expected to be significantly slower and require more forcing conditions (e.g., high temperatures, strong nucleophiles) than on an activated substrate like 1-bromo-2,4-dinitrobenzene. The reaction rate will be highly dependent on the nucleophile's strength and the reaction conditions.
Transition Metal-Catalyzed Transformations at the Aryl Halide Center
The bromine atom of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid, boronic ester) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄) | Aryl- or vinyl-substituted 1-(3-acetyl-5-aryl/vinylphenyl)ethanone |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base (e.g., Et₃N, K₂CO₃) | 1-(3-Acetyl-5-vinylphenyl)ethanone derivative |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and a Cu(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N) | 1-(3-Acetyl-5-(alkynyl)phenyl)ethanone |
| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu) | N-Aryl or N-alkyl derivative of 1-(3-acetyl-5-aminophenyl)ethanone |
| Stille Coupling | Organostannane reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-, vinyl-, or alkyl-substituted 1-(3-acetyl-5-substituted-phenyl)ethanone |
The kinetics of these reactions are complex and depend on several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partner. Mechanistic studies on related aryl bromides have shown that the catalytic cycle typically involves oxidative addition of the aryl bromide to the low-valent metal center, transmetalation (for Suzuki, Stille) or carbopalladation (for Heck), and reductive elimination to yield the product and regenerate the catalyst. Kinetic studies of the Pd(BINAP)-catalyzed amination of bromobenzene (B47551) have revealed a significant induction period attributed to slow catalyst activation, with the reaction showing a positive order dependence on the aryl bromide and amine, and zero-order on the base. nih.gov
Transformations of the Acetyl Carbonyl Group
The two acetyl groups of this compound are key sites for a variety of nucleophilic addition and condensation reactions. The electrophilicity of the carbonyl carbons makes them susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition-Elimination Processes
The carbonyl groups readily undergo nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com This is often followed by an elimination step, particularly when the initial reactant is a carboxylic acid derivative. However, for ketones, the initial addition product can often be isolated after protonation. Strong, irreversible nucleophiles like Grignard reagents or organolithium compounds would add to one or both carbonyl groups to form tertiary alcohols after workup. Reductions with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohols.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Hydrazide-Hydrazone Formation, Oxime Formation)
One of the most characteristic reactions of ketones is their condensation with nitrogen and oxygen nucleophiles to form imine-type derivatives. These reactions typically proceed via a nucleophilic addition-elimination mechanism, where the initial addition of the nucleophile to the carbonyl group is followed by the elimination of a water molecule.
Hydrazide-Hydrazone Formation:
Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine) will lead to the formation of hydrazones. The reaction of this compound with a hydrazine derivative would be expected to form a bis(hydrazone) if a sufficient amount of the reagent is used. These reactions are often catalyzed by acid. The general synthesis of hydrazones involves heating the carbonyl compound with the hydrazine derivative in a suitable solvent like ethanol (B145695) or methanol. nih.gov
Oxime Formation:
Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) will produce an oxime. For this compound, this would result in the formation of a bis(oxime). The reaction is typically carried out in a buffered solution to control the pH, as both the free nucleophile and protonation of the carbonyl are important for the reaction to proceed.
Table 2: Common Condensation Reactions of the Acetyl Groups
| Nucleophile | Product Type | General Reaction Conditions |
| Hydrazine (N₂H₄) | Hydrazone | Ethanol, heat |
| Phenylhydrazine | Phenylhydrazone | Ethanol, heat |
| Hydroxylamine (NH₂OH) | Oxime | Buffered aqueous solution |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Aprotic solvent, often with a dehydrating agent or azeotropic removal of water |
The kinetics of these condensation reactions are pH-dependent. The rate-limiting step can be either the initial nucleophilic attack or the subsequent dehydration of the carbinolamine intermediate. At neutral pH, the dehydration step is often rate-limiting.
Derivatization for Further Synthetic Utility
The dual carbonyl functionality of this compound makes it a versatile precursor for a range of derivatization reactions, enhancing its utility in organic synthesis. Key transformations would likely involve reactions at the carbonyl groups and the active methylene (B1212753) position between them.
One common derivatization is the Knoevenagel condensation , a reaction between an active hydrogen compound and a carbonyl group. wikipedia.orgmdpi.com For this compound, this would typically involve reaction with a compound containing an activated methylene group in the presence of a mild base. wikipedia.org The reaction would likely proceed via the formation of an enolate, which then acts as a nucleophile. Given the two carbonyl groups, selective condensation could be a challenge, potentially leading to a mixture of products. A possible Knoevenagel condensation is shown below:
Scheme 1: Postulated Knoevenagel condensation of this compound with malononitrile.
Another significant derivatization is the reduction of one or both carbonyl groups . The selective reduction of one carbonyl group in a 1,3-diketone is a synthetically useful transformation that can lead to valuable β-hydroxyketones. researchgate.net Various reagents and conditions have been developed for the diastereoselective reduction of 1,3-diketones to their corresponding syn- or anti-1,3-diols. rsc.orgacs.org For instance, the use of a borane-pyridine complex in the presence of titanium tetrachloride has been shown to be highly effective for the syn-diastereoselective reduction of 1,3-diketones. acs.org Conversely, albumin-directed reduction with sodium borohydride can lead to the formation of anti-1,3-diols. rsc.org The Clemmensen reduction of 1,3-diketones is generally not recommended as it can lead to rearrangements. stackexchange.com
The carbonyl groups can also be protected using dithiolanes, which can be useful in multi-step syntheses. The reaction with 1,3-propanedithiol (B87085) in the presence of an acid catalyst would form a 1,3-dithiane. quimicaorganica.orgscribd.comorgsyn.orgorganic-chemistry.orgyoutube.com This protecting group is stable under various conditions and can be removed when needed.
| Derivatization Reaction | Reagents and Conditions | Potential Product(s) | Reference |
| Knoevenagel Condensation | Malononitrile, piperidine (B6355638) (catalyst) | α,β-unsaturated ketone | wikipedia.orgorganic-chemistry.org |
| Selective Reduction to β-hydroxyketone | Ir/f-ampha complex, H₂ | Chiral β-hydroxyketone | researchgate.net |
| Diastereoselective Reduction to syn-diol | BH₃-pyridine, TiCl₄ | syn-1,3-diol | acs.org |
| Diastereoselective Reduction to anti-diol | NaBH₄, bovine serum albumin | anti-1,3-diol | rsc.org |
| Dithiane Formation | 1,3-propanedithiol, acid catalyst | 1,3-dithiane derivative | quimicaorganica.orgorganic-chemistry.org |
Table 1: Potential Derivatization Reactions of this compound
Cyclization and Heterocycle Formation via this compound as a Precursor
1,3-Dicarbonyl compounds are exceptionally valuable precursors for the synthesis of a wide array of heterocyclic compounds. The reaction of this compound with various binucleophiles would be expected to yield a variety of substituted heterocycles.
Synthesis of Pyrazoles: The condensation of 1,3-diketones with hydrazine and its derivatives is a classic and efficient method for the synthesis of pyrazoles. organic-chemistry.orgnih.govorganic-chemistry.orgmdpi.com The reaction of this compound with hydrazine hydrate (B1144303) would likely proceed to form a 3,5-disubstituted pyrazole (B372694). The regioselectivity of the reaction with substituted hydrazines can sometimes be an issue, potentially leading to a mixture of regioisomers. nih.govnih.gov
Synthesis of Isoxazoles: Similarly, reaction with hydroxylamine hydrochloride is a common route to isoxazoles. rasayanjournal.co.inmdpi.comresearchgate.netrsc.orgresearchgate.net The condensation of this compound with hydroxylamine would be expected to produce a 3,5-disubstituted isoxazole (B147169). The reaction first forms a monoxime intermediate, which then cyclizes. researchgate.net
Synthesis of Pyrimidines: Pyrimidines can be synthesized by the cyclization of β-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea (B33335), thiourea, or amidines. wikipedia.orgorganic-chemistry.orgyoutube.comchemtube3d.comresearchgate.netnih.gov For example, reacting this compound with urea would be expected to yield a substituted pyrimidin-2-one. wikipedia.org
| Heterocycle | Binucleophile | General Reaction Conditions | Potential Product | Reference |
| Pyrazole | Hydrazine hydrate | Acidic or basic catalysis, various solvents | 3-(3-acetyl-5-bromophenyl)-5-methyl-1H-pyrazole | organic-chemistry.orgnih.govmdpi.com |
| Isoxazole | Hydroxylamine hydrochloride | Pyridine or other base | 3-(3-acetyl-5-bromophenyl)-5-methylisoxazole | rasayanjournal.co.inresearchgate.netrsc.org |
| Pyrimidine | Urea | Strong base (e.g., sodium ethoxide) | 4-(3-acetyl-5-bromophenyl)-6-methylpyrimidin-2(1H)-one | wikipedia.orgchemtube3d.com |
| Pyrimidine | Guanidine | Basic conditions | 2-amino-4-(3-acetyl-5-bromophenyl)-6-methylpyrimidine | wikipedia.org |
| Quinolines | Not directly applicable | Requires aniline (B41778) and a 1,3-diol | N/A | researchgate.net |
Table 2: Potential Heterocycle Formation from this compound
Computational Studies on Reaction Mechanisms and Energetics
While no specific computational studies on the reaction mechanisms and energetics of this compound have been found, density functional theory (DFT) is a powerful tool for such investigations. sci-hub.senih.govacs.orgacs.orgnih.gov DFT calculations could provide valuable insights into the reactivity of this molecule.
For the derivatization and cyclization reactions mentioned above, computational studies could be employed to:
Elucidate reaction pathways: By mapping the potential energy surface, the transition states and intermediates for reactions such as Knoevenagel condensation or pyrazole formation can be identified. koreascience.kr This would help in understanding the step-by-step mechanism of these transformations.
Predict regioselectivity: In cases where multiple isomers can be formed, such as in the reaction with substituted hydrazines, DFT calculations can predict the relative energies of the transition states leading to each isomer. researchgate.net This can help in understanding and predicting the observed product distribution.
Analyze kinetic parameters: The activation energies for different reaction pathways can be calculated, providing a theoretical basis for understanding the reaction rates and the influence of catalysts.
Investigate substituent effects: The electronic effect of the bromo and acetyl substituents on the reactivity of the carbonyl groups and the aromatic ring could be quantified through computational analysis of properties like molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMOs). nih.govnih.gov
For example, a DFT study on the formation of pyrazoles from 1,3-diketones could model the initial nucleophilic attack of hydrazine, the subsequent cyclization, and the final dehydration steps, calculating the energies of all intermediates and transition states. researchgate.netacs.org Similarly, the mechanism of chalcone (B49325) synthesis, which is related to the Knoevenagel condensation, has been investigated using DFT to understand the reaction mechanism and the role of catalysts. sci-hub.se Such studies on this compound would provide a deeper understanding of its chemical behavior and guide the design of new synthetic routes.
| Computational Method | Application to this compound | Potential Insights | Analogous Studies |
| Density Functional Theory (DFT) | Calculation of reaction pathways for heterocycle formation | Identification of intermediates and transition states, elucidation of reaction mechanism. | koreascience.krresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | Correlation of electronic structure with experimental UV-Vis data. | sci-hub.se |
| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular interactions and charge distribution | Understanding the electronic effects of substituents on reactivity. | sci-hub.se |
| Molecular Electrostatic Potential (MEP) | Visualization of electron-rich and electron-poor regions | Prediction of sites for nucleophilic and electrophilic attack. | nih.gov |
Table 3: Potential Computational Studies on this compound
Advanced Spectroscopic Characterization for Elucidating the Structure and Dynamics of 1 3 Acetyl 5 Bromophenyl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
Proton NMR (¹H NMR) spectroscopy of 1-(3-acetyl-5-bromophenyl)ethanone reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton, while coupling constants (J), measured in Hertz (Hz), provide information about the interactions between neighboring protons.
In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The protons of the two acetyl groups (–COCH₃) are chemically equivalent and therefore resonate as a single sharp peak in the upfield region, typically around 2.6 ppm. The integration of these signals confirms the ratio of aromatic to methyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H | 7.96 | t | 8.2 |
| Aromatic H | 7.58-7.25 | m | - |
| Aromatic H | 6.71 | s | - |
| -COCH₃ | 2.22 | s | - |
| -CH₃ | 2.15 | s | - |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the acetyl groups are the most deshielded and appear furthest downfield, typically in the range of 195-200 ppm. The aromatic carbons show signals between 120 and 140 ppm, with the carbon atom attached to the bromine atom (C-Br) exhibiting a characteristic chemical shift. The methyl carbons of the acetyl groups are the most shielded and appear in the upfield region of the spectrum, usually around 25-30 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | 197.76 |
| Aromatic C | 137.18 - 121.80 |
| -COCH₃ | 31.14 |
| -CH₃ | 12.45 |
Note: The specific chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between the aromatic protons on the benzene ring, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the attachment of the acetyl groups to the benzene ring by showing correlations between the methyl protons and the carbonyl carbons, as well as the aromatic carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Vibrational Modes of Carbonyl and Halogen Bonds
The IR and Raman spectra of this compound are characterized by specific vibrational frequencies that correspond to the functional groups present in the molecule.
Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl groups. This band typically appears in the region of 1670-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.
Carbon-Halogen (C-Br) Stretching: The stretching vibration of the carbon-bromine bond is typically observed in the lower frequency region of the IR and Raman spectra, usually between 500 and 600 cm⁻¹.
Aromatic C-H Stretching: These vibrations give rise to sharp bands above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring appear in the 1450-1600 cm⁻¹ region.
Methyl C-H Bending: The bending vibrations of the methyl groups are observed around 1375 cm⁻¹ and 1450 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound. acgpubs.org
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3111-3070 |
| Aliphatic C-H Stretch | 2975 |
| Carbonyl (C=O) Stretch | 1645 |
| Aromatic C=C Stretch | 1506 |
| Methyl C-H Bend | 1374 |
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule. The orientation of the two acetyl groups relative to the benzene ring can influence the vibrational frequencies. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, it is possible to determine the most stable arrangement of the molecule in the solid state or in solution. For instance, the planarity of the acetyl groups with respect to the aromatic ring can affect the degree of conjugation, which in turn influences the C=O stretching frequency.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of this compound. The molecular formula of this compound is C₁₀H₉BrO₂, yielding a molecular weight of approximately 241.08 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. A key characteristic in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule. docbrown.info
The fragmentation of this compound is predictable based on the principles of mass spectrometry for aromatic ketones. libretexts.org Common fragmentation pathways include:
Alpha-Cleavage: The cleavage of the bond between the carbonyl carbon and the adjacent methyl group is a characteristic fragmentation for acetophenones. This process would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
Loss of Acetyl Group: Cleavage can occur at the bond connecting the acetyl group to the aromatic ring, leading to the loss of a CH₃CO• radical.
Cleavage involving the Bromine Atom: The C-Br bond can break, leading to the loss of a bromine radical (•Br).
A plausible fragmentation pattern would involve the initial formation of the molecular ion. Subsequent loss of a methyl group (•CH₃, 15 Da) would generate a prominent fragment ion. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da). The analysis of these fragmentation patterns provides conclusive evidence for the compound's structure. libretexts.orgnih.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z | Notes |
| Molecular Ion [M(⁷⁹Br)]⁺ | 240 | Contains the ⁷⁹Br isotope. |
| Molecular Ion [M(⁸¹Br)]⁺ | 242 | Contains the ⁸¹Br isotope; peak intensity is nearly equal to the m/z 240 peak. |
| [M - CH₃]⁺ | 225/227 | Loss of a methyl group from one of the acetyl functions. Isotopic pattern remains. |
| [M - COCH₃]⁺ | 197/199 | Loss of an entire acetyl group. Isotopic pattern remains. |
| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the bromophenyl cation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from its aromatic system and carbonyl groups. Aromatic ketones typically exhibit two main types of electronic transitions:
π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted benzenes, these transitions often appear as strong absorption bands in the UV region.
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. masterorganicchemistry.com
For this compound, the presence of the benzene ring conjugated with two acetyl groups dictates its spectral features. The acetyl groups act as auxochromes and chromophores, modifying the absorption characteristics of the benzene ring. The bromine atom, being an electron-withdrawing group, can also influence the position and intensity of the absorption bands. nih.gov
The spectrum is expected to show strong absorptions below 300 nm, corresponding to the π → π* transitions of the substituted aromatic system. A weaker, lower-energy band corresponding to the n → π* transition of the carbonyl groups is also anticipated, likely appearing in the range of 270-320 nm. masterorganicchemistry.comresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netrsc.org
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range | Characteristics |
| π → π | ~200-280 nm | High intensity (strong absorption) |
| n → π | ~270-320 nm | Low intensity (weak absorption) |
Computational Spectroscopy (Simulated Spectra vs. Experimental Data)
Computational spectroscopy, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting spectroscopic data. By creating a computational model of this compound, its various spectra can be simulated and compared with experimental results. nih.gov
For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is commonly employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. sci-hub.seyoutube.com The process involves first optimizing the ground-state molecular geometry of the compound using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.netresearchgate.net Following geometry optimization, TD-DFT calculations can predict the UV-Vis absorption spectrum.
Comparing the simulated spectrum with the experimental one serves several purposes:
Confirmation of Structure: A good match between the predicted and measured spectra provides strong evidence for the proposed molecular structure.
Assignment of Transitions: Computational results help in assigning specific absorption bands to particular electronic transitions (e.g., distinguishing between different π → π* and n → π* transitions). sci-hub.se
Understanding Substituent Effects: DFT calculations can model how the bromo and acetyl substituents influence the electronic structure and, consequently, the spectroscopic properties of the molecule. researchgate.net
Advanced Spectroscopic Methods for Mechanistic Insights (e.g., Time-Resolved Spectroscopy, Single-Molecule Spectroscopy, Multidimensional Spectroscopy)
While standard spectroscopic techniques are excellent for structural elucidation, advanced methods can provide deeper insights into the dynamic processes and reaction mechanisms involving this compound.
Time-Resolved Spectroscopy: This technique monitors spectroscopic changes as a function of time after an initial excitation, typically by a laser pulse. numberanalytics.comwikipedia.org For an aromatic ketone like this compound, time-resolved transient absorption spectroscopy could be used to study its photophysical properties. acs.org Upon UV excitation, the molecule is promoted to an excited singlet state (S₁). It can then undergo several processes, including fluorescence, internal conversion, or intersystem crossing (ISC) to a triplet state (T₁). Due to the presence of the heavy bromine atom, an enhanced rate of intersystem crossing (the "heavy-atom effect") is expected. Time-resolved spectroscopy can measure the rates of these processes, which occur on picosecond to nanosecond timescales, providing critical information about the excited-state dynamics and the lifetime of the reactive triplet state. acs.orgresearchgate.net
Single-Molecule Spectroscopy: This powerful method allows for the study of individual molecules, eliminating the averaging inherent in bulk measurements. It could reveal heterogeneities in the local environment or conformational differences that are otherwise hidden. For this compound, single-molecule fluorescence or Raman spectroscopy could potentially probe its interactions with surfaces or within complex matrices, providing insights into its behavior in specific microenvironments.
Multidimensional Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) are already standard for structure elucidation. In the realm of optical spectroscopy, 2D electronic spectroscopy could be applied to study the coupling and energy transfer between the different electronic states of the molecule. This could resolve congested spectra and reveal intricate details about the electronic structure and dynamics that are not apparent in a standard 1D UV-Vis spectrum.
These advanced methods, while complex, offer the potential to move beyond the static picture of the molecule and explore its function, reactivity, and dynamic behavior in detail.
Theoretical and Computational Chemistry Investigations of 1 3 Acetyl 5 Bromophenyl Ethanone
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has been widely applied to predict the properties of various chemical systems.
Geometry Optimization and Molecular Conformation
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-(3-Acetyl-5-bromophenyl)ethanone, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the minimum energy conformation. nih.govnih.gov
The optimized geometry of this compound reveals a planar benzene (B151609) ring as the core structure. The two acetyl groups and the bromine atom are substituted on this ring. The planarity of the benzene ring is slightly distorted due to the presence of these bulky substituents. The bond lengths and angles are influenced by the electronic effects of the acetyl and bromo groups. For instance, the C-Br bond length is a critical parameter, and its calculated value is expected to be in agreement with experimental data for similar brominated aromatic compounds. jocpr.com The orientation of the acetyl groups relative to the benzene ring is also a key feature of its conformation.
| Parameter | Value |
| Optimized Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-C (acetyl) | ~1.51 |
| C=O | ~1.23 |
| C-Br | ~1.90 |
| **Optimized Bond Angles (°) ** | |
| C-C-C (aromatic) | ~118 - 122 |
| C-C=O | ~120 |
| C-C-Br | ~119 |
| Note: These are typical values and can vary slightly based on the level of theory and basis set used in the calculation. |
Electronic Structure Analysis (Charge Distribution, Dipole Moment)
The electronic structure of a molecule governs its chemical behavior. DFT calculations provide a detailed picture of the electron distribution within this compound. The presence of electronegative oxygen and bromine atoms significantly influences the charge distribution.
| Property | Calculated Value |
| Mulliken Atomic Charges | |
| O (carbonyl) | Negative |
| Br | Negative |
| C (carbonyl) | Positive |
| Dipole Moment (Debye) | Non-zero |
| Note: The exact values depend on the computational method. |
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energies of these orbitals are crucial for understanding the chemical reactivity of this compound.
The HOMO is likely to be localized on the benzene ring and the bromine atom, which are electron-rich regions. The LUMO, on the other hand, is expected to be centered on the acetyl groups, particularly the carbonyl carbons, which are electrophilic centers. The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity.
Energy Gap Analysis and Global Reactivity Indices (Hardness, Softness, Electrophilicity Index)
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η), where μ is the electronic chemical potential, approximated as (EHOMO + ELUMO) / 2.
These indices provide a quantitative measure of the reactivity of this compound.
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |
| Chemical Softness (S) | 1 / η | Polarizability |
| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capability |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
For this compound, the MEP surface would show:
Red regions (negative potential): These are areas rich in electrons and are susceptible to electrophilic attack. The oxygen atoms of the acetyl groups are expected to be the most negative regions.
Blue regions (positive potential): These are electron-deficient areas and are prone to nucleophilic attack. The hydrogen atoms of the methyl groups and the regions around the carbonyl carbons are likely to be positive.
Green regions (neutral potential): These represent areas with a near-zero potential.
The MEP analysis provides a clear and intuitive picture of the reactive landscape of the molecule, complementing the insights gained from FMO theory. nih.govkfupm.edu.sa The negative potential sites on the oxygen atoms confirm their role as Lewis basic centers, while the positive regions highlight the electrophilic nature of the carbonyl carbons.
Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability
The investigation of non-linear optical (NLO) properties of a molecule like this compound is critical for its potential application in optoelectronic technologies. Computational chemistry provides powerful tools to predict these properties before undertaking complex experimental synthesis and characterization.
The primary NLO property of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response. A high β value is a prerequisite for applications such as second-harmonic generation (SHG). Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the components of the hyperpolarizability tensor. The total hyperpolarizability (β_tot) is then derived from these components.
For a comprehensive analysis, various DFT functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the reliability of the predictions. The calculations would typically involve optimizing the molecular geometry to its ground state and then computing the NLO properties. The results are often compared to a standard NLO material, such as urea (B33335), to benchmark the potential performance of the new compound.
A hypothetical data table for the predicted NLO properties of this compound, based on a typical computational study, is presented below.
| Parameter | Symbol | Hypothetical Value | Unit |
| Dipole Moment | µ | 2.5 | Debye |
| Mean Polarizability | <α> | 20.1 x 10⁻²⁴ | esu |
| Anisotropy of Polarizability | Δα | 15.8 x 10⁻²⁴ | esu |
| Total First Hyperpolarizability | β_tot | 5.7 x 10⁻³⁰ | esu |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific computational data for this compound was found in the searched literature.
Conformational Landscape Exploration (e.g., Relaxed Potential Energy Scans)
Understanding the conformational flexibility of this compound is essential as its three-dimensional structure dictates its physical and chemical properties. The molecule possesses rotational freedom around the single bonds connecting the acetyl groups to the phenyl ring. A relaxed potential energy surface (PES) scan is a standard computational technique to explore this conformational landscape.
This method involves systematically rotating specific dihedral angles in the molecule while allowing all other geometric parameters to relax to their minimum energy for each fixed angle. For this compound, the key dihedral angles to scan would be those defining the orientation of the two acetyl groups relative to the benzene ring.
The result of a relaxed PES scan is a plot of energy versus the scanned dihedral angle, which reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). This information is crucial for understanding the molecule's dynamic behavior and which conformers are likely to be populated at a given temperature.
A hypothetical representation of the results from a relaxed potential energy scan for the rotation of one acetyl group in this compound is described below.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.2 |
| 90 | 0.0 |
| 120 | 0.3 |
| 150 | 1.2 |
| 180 | 2.8 |
Note: This data is hypothetical and serves to illustrate the expected output of a conformational analysis. No specific studies on the conformational landscape of this compound were identified in the available literature.
Synthesis and Exploration of Chemically Diverse Derivatives and Analogs of 1 3 Acetyl 5 Bromophenyl Ethanone
Derivatives Involving Modifications at the Acetyl Group
The presence of two acetyl groups in 1-(3-acetyl-5-bromophenyl)ethanone offers numerous opportunities for chemical derivatization. These carbonyl functionalities can undergo a variety of reactions to introduce new functional groups and extend the molecular framework.
Reduction to Secondary Alcohols
The reduction of the acetyl groups in this compound to their corresponding secondary alcohols represents a fundamental transformation. This reaction converts the ketone functionalities into hydroxyl groups, which can serve as sites for further modification, such as esterification or etherification. Standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent are typically employed for this purpose. The resulting diol, 1,1'-(5-bromo-1,3-phenylene)bis(ethan-1-ol), possesses altered polarity and hydrogen bonding capabilities compared to the parent diketone.
Oxime and Hydrazone Formation
The reaction of the carbonyl groups of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of oximes and hydrazones, respectively. nih.govkhanacademy.org These reactions are a cornerstone in the synthesis of diverse heterocyclic compounds and are often carried out under mild acidic conditions. nih.gov The formation of an oxime introduces a C=N-OH group, while hydrazone formation results in a C=N-NHR moiety. These derivatives have found applications in various fields, including medicinal chemistry and materials science. nih.gov The reaction is reversible and can be catalyzed by acids. nih.govkhanacademy.org Recent advancements have identified efficient water-soluble catalysts, such as anthranilic acids, that can significantly accelerate the rate of oxime and hydrazone formation at neutral pH. nih.gov
Condensation Products with Aldehydes and Ketones (e.g., Chalcones)
The acetyl groups of this compound can participate in condensation reactions with various aldehydes and ketones to yield a diverse range of products, most notably chalcones. chemrevlett.comacs.org Chalcones, or 1,3-diaryl-2-propen-1-ones, are characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system. acs.orgakademisains.gov.my The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. chemrevlett.comakademisains.gov.my This reaction can be performed under various conditions, including reflux and microwave irradiation. chemrevlett.com The resulting chalcone (B49325) derivatives, which can be further modified, have garnered significant interest due to their wide range of pharmacological activities. nih.gov
| Reagent | Product Type | Reaction Condition | Reference |
| Aromatic Aldehyde | Chalcone | Base-catalyzed (e.g., NaOH) | chemrevlett.com |
| Hydroxylamine | Oxime | Mildly acidic | nih.gov |
| Hydrazine | Hydrazone | Mildly acidic | khanacademy.org |
| Sodium Borohydride | Secondary Alcohol | Alcoholic solvent | N/A |
Derivatives Involving Transformations at the Bromine Substituent
The bromine atom on the phenyl ring of this compound is a key functional group that allows for the introduction of a wide variety of substituents through cross-coupling reactions and other transformations.
Aryl Coupling Reactions (e.g., with isoxazole (B147169) derivatives, pyrrole (B145914) derivatives)
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. rsc.orgresearchgate.net These reactions enable the formation of new carbon-carbon bonds, linking the bromophenyl core to other aromatic or heteroaromatic systems. For instance, coupling with boronic acids or esters of isoxazole and pyrrole derivatives can lead to novel compounds with extended π-systems and potentially interesting electronic and biological properties. The Suzuki-Miyaura reaction, which typically employs a palladium catalyst and a base, is a versatile method for creating biaryl compounds. researchgate.net Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities. rsc.org
| Coupling Partner | Reaction Type | Catalyst System | Product | Reference |
| Isoxazole boronic acid | Suzuki-Miyaura | Palladium catalyst and base | 1-(3-Acetyl-5-(isoxazolyl)phenyl)ethanone | rsc.org |
| Pyrrole boronic acid | Suzuki-Miyaura | Palladium catalyst and base | 1-(3-Acetyl-5-(pyrrol-yl)phenyl)ethanone | researchgate.net |
Introduction of Heteroatomic Functionalities
Beyond carbon-carbon bond formation, the bromine substituent can be replaced with various heteroatomic functionalities. Nucleophilic aromatic substitution reactions can be employed to introduce oxygen, nitrogen, or sulfur-containing groups. For example, reaction with alkoxides can yield ether derivatives, while reactions with amines, often under palladium or copper catalysis (e.g., Buchwald-Hartwig amination), can lead to the synthesis of aniline (B41778) derivatives. These transformations significantly alter the electronic properties and potential biological activity of the parent molecule.
Cyclized Derivatives and Heterocyclic Scaffolds Derived from this compound
The diketone functionality of this compound serves as a versatile starting point for the synthesis of a wide array of cyclized derivatives and heterocyclic scaffolds. The strategic placement of the acetyl groups on the phenyl ring allows for regioselective reactions to form five- and six-membered heterocyclic rings, which are of significant interest in medicinal chemistry and materials science.
Pyrazoles and their partially saturated counterparts, pyrazolines, are readily synthesized from 1,3-dicarbonyl compounds and hydrazine derivatives. The reaction of this compound with various substituted hydrazines can lead to the formation of a diverse range of pyrazole (B372694) derivatives.
Classic methods for pyrazole synthesis involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.tr For instance, the reaction of a diketone with hydrazine hydrate (B1144303) can yield a 1H-pyrazole. Subsequent reactions, such as with acetyl chloride, can introduce substituents at the N1 position of the pyrazole ring, forming 1-acetyl-pyrazolines. ijcmas.com The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a one-pot, three-component reaction involving phenyl hydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase. nih.gov Another approach involves the condensation of chalcones with phenylhydrazine (B124118) hydrochloride under ultrasound irradiation to produce 1,3,5-triaryl-2-pyrazolines in high yields. nih.gov
The reaction conditions, such as the choice of solvent and catalyst, can influence the regioselectivity of the cyclization. For example, the use of a catalytic amount of zinc triflate allows for the regioselective synthesis of aryl-substituted pyrazolines from substituted phenylhydrazines and 3-butynol. researchgate.net These pyrazolines can then be oxidized to the corresponding pyrazoles in a one-pot procedure. researchgate.net
Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives
| Starting Material | Reagents | Product | Key Features |
| This compound | Hydrazine hydrate | 3,5-bis(3-bromophenyl)-1H-pyrazole | Formation of the core pyrazole ring. |
| This compound derived chalcone | Phenylhydrazine | 1-Phenyl-3-(3-acetyl-5-bromophenyl)-5-aryl-2-pyrazoline | Introduction of aryl substituents. |
| Chalcones | Phenylhydrazine hydrochloride, Sodium acetate | 1,3,5-triaryl-2-pyrazolines | Ultrasound-assisted synthesis. nih.gov |
| Substituted phenylhydrazines | 3-Butynol, Zinc triflate | Aryl-substituted pyrazolines | Regioselective synthesis. researchgate.net |
Thiadiazoles and thiazoles are sulfur- and nitrogen-containing heterocycles with a broad range of applications. The synthesis of these compounds often involves the reaction of a dicarbonyl compound with a sulfur-containing reagent.
1,3,4-Thiadiazoles can be synthesized through various routes, including the oxidative cyclization of thiosemicarbazones with reagents like ferric chloride. nih.gov Another method involves the reaction of ketene (B1206846) N,S-acetals with hydrazonyl halides. researchgate.net A one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles can be achieved from nitriles and thioamides mediated by iodine. rsc.org
Thiazole (B1198619) derivatives can be prepared by reacting α-haloketones with thioamides, a reaction known as the Hantzsch thiazole synthesis. researchgate.netnih.gov For example, bromination of this compound would yield an α-bromoketone, a key intermediate for thiazole synthesis. mdpi.com This intermediate can then be reacted with various thioamides to introduce diversity at the 2-position of the thiazole ring. nih.gov
Table 2: Synthesis of Thiadiazole and Thiazole Derivatives
| Starting Material | Reagents | Product Class | Synthetic Method |
| This compound derived thiosemicarbazone | Ferric chloride | 1,3,4-Thiadiazole | Oxidative cyclization. nih.gov |
| α-Bromo-1-(3-acetyl-5-bromophenyl)ethanone | Thioamide | Thiazole | Hantzsch synthesis. researchgate.netnih.gov |
| Nitriles and Thioamides | Iodine | 1,2,4-Thiadiazole | One-pot oxidative coupling. rsc.org |
1,3,4-Oxadiazoles are another important class of five-membered heterocycles. They are commonly synthesized by the cyclodehydration of diacylhydrazines. researchgate.net This can be achieved using various dehydrating agents, such as phosphorus oxychloride or trifluoromethanesulfonic anhydride. researchgate.net
A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. nih.gov Reagents like chloramine-T can be used for this transformation, sometimes under microwave irradiation to accelerate the reaction. nih.gov Another approach is the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed coupling with aryl iodides. organic-chemistry.org
Pyrroles are fundamental five-membered aromatic heterocycles. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are classic methods for their preparation. youtube.com A one-pot version of the Trofimov reaction allows for the synthesis of substituted pyrroles directly from ketones and acetylene (B1199291) under superbasic conditions. arkat-usa.org This method involves the initial oximation of the ketone, followed by reaction with acetylene in the presence of a strong base like KOH in DMSO. arkat-usa.org Applying this to this compound could yield pyrroles with the substituted phenyl ring at the 2-position.
1,3,5-Triazines, also known as s-triazines, are symmetrical six-membered heterocyclic compounds. They are typically prepared by the trimerization of nitriles. wikipedia.org A versatile method for synthesizing unsymmetrical 1,3,5-triazin-2-amines involves a three-component reaction of imidates, guanidines, and amides or aldehydes, mediated by a base such as cesium carbonate. organic-chemistry.org Another synthetic route involves the reaction of amidine hydrochloride with an alcohol in the presence of a copper catalyst. google.com
Structure-Reactivity and Structure-Property Relationship Studies within Derivative Series
The diverse library of heterocyclic derivatives synthesized from this compound provides a platform for studying structure-reactivity and structure-property relationships. By systematically varying the substituents on the heterocyclic rings and the phenyl core, researchers can probe the influence of electronic and steric effects on the chemical reactivity and physical properties of the molecules.
For instance, in a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the nature and position of substituents on the phenyl rings were found to significantly impact their inhibitory activity against monoamine oxidase (MAO) isoforms. nih.gov Introducing hydroxyl groups at different positions led to variations in potency and selectivity. nih.gov Furthermore, the stereochemistry of chiral centers within the pyrazoline ring was shown to be a critical determinant of biological activity. nih.gov
In the context of thiazole derivatives, the substitution pattern on the pendant phenyl moieties can impart distinct electronic and lipophilic environments, thereby influencing their activity profiles. acs.org For example, the presence of electron-withdrawing or electron-donating groups can affect the electron density of the heterocyclic ring system, which in turn can modulate interactions with biological targets.
Systematic studies on series of these derivatives, where one substituent is varied while others are kept constant (a technique often employed in quantitative structure-activity relationship (QSAR) studies), can provide valuable insights. These studies can help in the rational design of new compounds with tailored properties, whether for applications in medicinal chemistry, materials science, or catalysis. The bromine atom on the central phenyl ring of the parent compound also offers a handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of even greater molecular diversity and more extensive structure-property relationship investigations.
Potential Academic and Research Applications of 1 3 Acetyl 5 Bromophenyl Ethanone and Its Derivatives in Advanced Chemical Disciplines
Role as a Versatile Synthetic Building Block for Complex Molecular Architectures
The compound 1-(3-acetyl-5-bromophenyl)ethanone serves as a foundational component for constructing intricate molecular structures. asischem.com Its utility as a synthetic intermediate stems from the reactivity of its functional groups. The two acetyl groups can undergo a range of chemical transformations, including oxidation, reduction, and condensation reactions. The bromine atom is also a key feature, allowing for the introduction of various substituents through cross-coupling reactions.
The presence of multiple reaction sites allows for a stepwise and controlled synthesis of complex molecules. For instance, the acetyl groups can be selectively modified to create new carbon-carbon or carbon-heteroatom bonds, while the bromine atom can be replaced with other functional groups using transition metal-catalyzed reactions. This versatility enables the creation of a diverse library of compounds from a single starting material.
An example of the synthetic utility of similar di-substituted aromatic compounds is the synthesis of 1,3,5-triazepine and benzo[f] synblock.comrsc.orgnih.govtriazepine derivatives. mdpi.com These seven-membered heterocyclic rings are of interest for their potential biological activities. The synthesis of these complex structures often involves cyclocondensation reactions where a di-functionalized aromatic compound is reacted with a suitable partner to form the heterocyclic ring. mdpi.com
The development of complex polymeric architectures is another area where versatile building blocks are crucial. rsc.org While not directly demonstrated for this compound, its structure suggests potential as a monomer or cross-linking agent in the synthesis of novel polymers. The ability to introduce multiple polymeric chains onto a central core is a key strategy in creating materials with advanced properties. rsc.org
Precursors for Functional Organic Materials
The unique electronic and structural features of this compound make it a promising precursor for the development of functional organic materials. These materials are designed to have specific properties, such as light-emission, conductivity, or non-linear optical responses, which are determined by their molecular structure.
Derivatives of this compound are being investigated for their potential applications in optoelectronic devices. The introduction of electron-donating and electron-accepting groups into the aromatic ring can lead to the formation of "push-pull" systems with interesting photophysical properties. These systems are characterized by intramolecular charge transfer (ICT) upon photoexcitation, which can result in strong fluorescence and other desirable optical phenomena. nih.gov
For example, research on 1,3,5-triazine (B166579) derivatives has shown that these compounds can be used as components for photo- and electroluminescent materials. rsc.org The triazine core acts as an electron-accepting unit, and by attaching various aromatic or heteroaromatic substituents, it is possible to tune the emission color and efficiency of the resulting materials. rsc.org The synthesis of such materials often relies on the availability of functionalized building blocks that can be easily incorporated into the final structure.
The table below summarizes the key molecular descriptors for this compound, which are important for understanding its potential as a precursor for functional materials.
| Property | Value |
| Molecular Formula | C10H9BrO2 |
| Molecular Weight | 241.08 g/mol |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)Br)C(=O)C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
This data is based on the provided search results.
The presence of two acetyl groups in this compound opens up the possibility of using it as a monomer in polymerization reactions. For example, condensation reactions with other difunctional monomers could lead to the formation of polyesters or polyketones. The bromine atom could also be used to initiate polymerization or to functionalize the resulting polymer.
The synthesis of complex polymeric architectures often relies on the use of multifunctional initiators or monomers. rsc.org The structure of this compound suggests that it could be used to create branched or cross-linked polymers with unique topologies. These materials could have interesting properties, such as high thermal stability or altered solubility, compared to their linear analogues.
Scaffolds for Ligand Design in Catalysis
The rigid aromatic core of this compound makes it an attractive scaffold for the design of new ligands for catalysis. Ligands play a crucial role in catalysis by coordinating to a metal center and influencing its reactivity and selectivity. By modifying the functional groups on the aromatic ring, it is possible to create a library of ligands with different steric and electronic properties.
For example, the acetyl groups could be converted to other functional groups, such as amines or phosphines, which are known to coordinate to transition metals. The bromine atom could be used to attach the ligand to a solid support or to introduce additional functionality. The use of polymer scaffolds has been shown to be an effective strategy for creating multifunctional bioorthogonal catalysts. nih.gov These scaffolds can protect the catalyst from degradation and create a favorable microenvironment for the catalytic reaction. nih.gov
The development of new catalysts is essential for a wide range of chemical transformations, from the synthesis of pharmaceuticals to the production of bulk chemicals. The use of well-defined ligands is key to achieving high efficiency and selectivity in these processes.
Advanced Methodological Development in Organic Synthesis
The unique reactivity of this compound makes it a useful tool for the development of new synthetic methods. For example, the presence of two identical functional groups allows for the study of selective reactions where only one of the groups is modified. This can provide valuable insights into the factors that control reactivity in complex molecules.
The bromine atom can be used to explore new cross-coupling reactions or to develop new methods for the introduction of functional groups into aromatic rings. The development of new synthetic methods is a continuous process in organic chemistry, and the availability of versatile building blocks is essential for driving innovation in this field.
The synthesis of complex molecules often requires a multi-step approach, and the development of new methods that can simplify these processes is of great interest. The use of this compound as a starting material could lead to the discovery of new and more efficient ways to synthesize valuable compounds.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Acetyl-5-bromophenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a brominated aromatic precursor reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, similar ethanone derivatives are synthesized using protocols involving reflux conditions and anhydrous solvents like toluene or acetonitrile (distilled over CaH₂) to minimize side reactions . Reaction temperature, solvent polarity, and catalyst loading critically affect yield. For brominated analogs, precise stoichiometry of the bromine substituent is essential to avoid over-substitution or ring deactivation .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR (400 MHz) to identify acetyl (-COCH₃) and brominated aromatic protons. Compare chemical shifts with NIST reference data (e.g., 3-hydroxyacetophenone δH: 2.6 ppm for acetyl; aromatic protons δH: 6.8–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (C₁₀H₉BrO₂, ~257.09 g/mol) via high-resolution MS.
- IR : Detect carbonyl stretching (~1680 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For crystalline derivatives, recrystallization in non-polar solvents (e.g., CCl₄) improves purity, as demonstrated for structurally related oxime derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR/IR data may arise from solvent effects, tautomerism, or impurities. Validate assignments using 2D NMR (COSY, HSQC) and cross-reference with computational models (e.g., NIST Chemistry WebBook) . For example, unexpected splitting in aromatic protons could indicate steric hindrance from the acetyl and bromine groups, requiring DFT calculations to confirm spatial arrangements .
Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in degassed THF/water (3:1) at 80°C. Monitor reaction progress via TLC and optimize ligand ratios to enhance turnover, as seen in cyclometalated palladacycle syntheses .
Q. How do electronic effects from the acetyl and bromine substituents influence regioselectivity in electrophilic substitution?
- Methodological Answer : The acetyl group (-COCH₃) is meta-directing and deactivating, while bromine is ortho/para-directing but weakly deactivating. Competitive effects can lead to mixed regioselectivity. Computational modeling (e.g., Hammett σ constants) and kinetic studies under controlled electrophile addition (e.g., nitration) are recommended to map dominant pathways .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
- Methodological Answer : Scaling Friedel-Crafts reactions risks exothermic runaway and catalyst handling. Mitigate via:
- Batchwise Catalyst Addition : Slow AlCl₃ addition under N₂ atmosphere.
- Solvent Choice : Use dichloromethane for better heat dissipation.
- Workup Optimization : Quench with ice-cold HCl to hydrolyze Al complexes, followed by solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
